5-Methyltetrahydrofuran-3-ol

Description

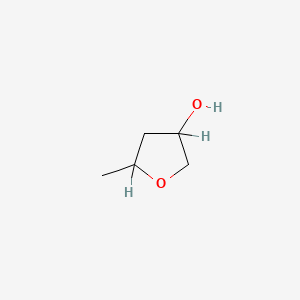

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyloxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4-2-5(6)3-7-4/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTOUTVBGBEWOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CO1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952304 | |

| Record name | 2,5-Anhydro-1,3-dideoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29848-43-9 | |

| Record name | 3-Furanol, tetrahydro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-1,3-dideoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methyltetrahydrofuran 3 Ol and Its Stereoisomers

Strategies for Stereoselective Synthesis of 5-Methyltetrahydrofuran-3-ol

Enantioselective Approaches to this compound Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. A powerful strategy for introducing chirality into the tetrahydrofuran (B95107) ring is through the asymmetric dihydroxylation of an acyclic olefin precursor, followed by cyclization. For instance, the Sharpless Asymmetric Dihydroxylation (AD) has been effectively used to create the necessary chiral diol functionality.

In a synthesis of stereoisomers of the related compound 2-methyl-tetrahydrofuran-3-thiol acetate, a key step involves the creation of enantiomerically enriched 2-methyl-3-hydroxy-tetrahydrofuran intermediates researchgate.net. This approach can be adapted for this compound. The process would begin with a suitable pentenyl alcohol derivative. The asymmetric dihydroxylation of the double bond using an AD-mix reagent (containing OsO₄, a re-oxidant, and a chiral ligand from the cinchona alkaloid family) establishes the absolute stereochemistry of the two new hydroxyl groups. Subsequent acid-catalyzed cyclization of the resulting chiral triol affords the enantiomerically enriched this compound. The choice of the chiral ligand (e.g., (DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β) dictates which enantiomer of the product is formed.

Diastereoselective Control in this compound Formation

Diastereoselective control refers to the selective formation of one diastereomer over others. In the context of this compound, this involves controlling the relative stereochemistry between the C3 hydroxyl group and the C5 methyl group, leading to either cis or trans isomers.

One effective method to control diastereoselectivity is through stereospecific reactions where the mechanism dictates the outcome. For example, the Mitsunobu reaction allows for the inversion of a stereocenter. A synthetic sequence could begin by producing a specific diastereomer, for example, the cis-isomer. The enantiomers of cis-2-methyl-3-hydroxy-tetrahydrofuran have been synthesized via Sharpless Asymmetric Dihydroxylation researchgate.net. This cis-isomer can then be subjected to a Mitsunobu reaction with an appropriate acid (e.g., benzoic acid or acetic acid), followed by hydrolysis of the resulting ester. The Mitsunobu reaction proceeds via an Sₙ2 mechanism, which inverts the stereochemistry at the C3 position, thus converting the cis-isomer into the corresponding trans-isomer with high diastereoselectivity researchgate.net. This sequence provides access to a different set of diastereomers from a common intermediate.

Another approach to achieve diastereoselectivity involves substrate-controlled reactions, where the existing stereochemistry of the starting material directs the stereochemical outcome of a subsequent reaction.

Chiral Catalyst and Auxiliary-Mediated Synthesis of the Chemical Compound

The use of chiral catalysts or chiral auxiliaries is a cornerstone of modern asymmetric synthesis. These molecules transfer their chirality to the substrate during a reaction, leading to an enantiomerically enriched product.

Chiral Catalysts: As discussed under enantioselective approaches, the Sharpless Asymmetric Dihydroxylation is a prime example of a chiral catalyst-mediated process. The chiral ligand (a derivative of dihydroquinine or dihydroquinidine) complexes with osmium tetroxide to create a chiral catalytic species that directs the facial selectivity of the dihydroxylation of the olefin substrate, thereby establishing the stereocenters in a predictable manner researchgate.net.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed and can often be recycled bath.ac.uk. For the synthesis of this compound, one could envision a strategy where a chiral auxiliary, such as an Evans oxazolidinone, is attached to a precursor molecule. For example, an asymmetric alkylation or aldol (B89426) reaction could be performed on a substrate bearing the auxiliary to set one of the key stereocenters. Following the stereoselective reaction, the auxiliary would be cleaved, and the resulting intermediate would undergo further transformations, including cyclization, to yield the target chiral alcohol.

Biocatalytic Routes to Optically Active this compound (e.g., Keto Reductase-Mediated Reduction)

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for asymmetric synthesis. Enzymes, particularly keto reductases (KREDs), are highly efficient and selective catalysts for the reduction of prochiral ketones to chiral secondary alcohols.

The synthesis of optically active this compound can be achieved via the asymmetric reduction of the corresponding ketone, 5-methyltetrahydrofuran-3-one. This biocatalytic transformation would employ a selected KRED and a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH). The enzyme's active site is chiral, which allows it to differentiate between the two faces of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol product. A cofactor regeneration system, often using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, is typically employed to make the process economically viable. While the specific reduction of 5-methyltetrahydrofuran-3-one is not widely documented, the principle has been successfully applied to the reduction of other furan (B31954) derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), using alcohol dehydrogenases, demonstrating the feasibility of this approach rsc.org.

| Biocatalytic Reduction Parameters | Description |

| Substrate | 5-Methyltetrahydrofuran-3-one |

| Enzyme Class | Keto Reductase (KRED) / Alcohol Dehydrogenase (ADH) |

| Cofactor | NADPH / NADH |

| Cofactor Regeneration | Typically using an enzyme like glucose dehydrogenase (GDH) and a co-substrate like glucose, or an alcohol dehydrogenase and a sacrificial alcohol (e.g., isopropanol). |

| Product | Enantiomerically enriched (3R)- or (3S)-5-Methyltetrahydrofuran-3-ol |

| Advantages | High enantioselectivity, mild reaction conditions (aqueous media, room temperature), environmentally friendly. |

Dynamic Kinetic Resolution in this compound Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. This process combines a rapid, in situ racemization of the starting material with a highly enantioselective, irreversible reaction princeton.edutaylorandfrancis.com.

A chemoenzymatic DKR approach is particularly well-suited for the synthesis of chiral alcohols like this compound. This strategy could start with a racemic mixture of a precursor that can be easily racemized, for example, a β-keto lactone. In a notable example, a chemoenzymatic DKR was used to synthesize a key bis-THF alcohol intermediate for HIV protease inhibitors mdpi.com. In this process, a β-keto lactone was subjected to a keto reductase (KRED) which selectively reduces one enantiomer of the ketone. Simultaneously, a racemization catalyst or condition (e.g., base or another enzyme) ensures that the unreactive enantiomer of the ketone is continuously converted back into the reactive one. This allows the KRED to eventually convert the entire racemic starting mixture into a single stereoisomer of the hydroxy lactone product, which can then be transformed into the target tetrahydrofuran-3-ol derivative mdpi.com. This advanced method provides both high yields and excellent stereocontrol.

Total Synthesis Approaches for this compound

The total synthesis of specific stereoisomers of this compound has been accomplished, often as part of larger synthetic efforts toward complex natural products. A documented synthesis of both enantiomers, (+)-5-methyltetrahydrofuran-3-ol and (-)-5-methyltetrahydrofuran-3-ol, highlights a strategic approach to accessing these chiral building blocks purdue.edu.

In a reported synthesis, the preparation of (-)-5-methyltetrahydrofuran-3-ol was achieved from a precursor molecule, (-)-52 (structure not detailed in the abstract). This precursor was converted to the final product, (-)-53 ((-)-5-methyltetrahydrofuran-3-ol), in a high yield of 93% purdue.edu. The corresponding enantiomer, (+)-5-methyltetrahydrofuran-3-ol, was prepared in a similar fashion from its respective precursor purdue.edu. While the specific reactions are not detailed in the provided reference, such syntheses typically rely on a sequence of stereocontrolled reactions starting from a chiral pool material or employing an early-stage asymmetric reaction to install the initial stereocenter.

An alternative conceptual approach could start from readily available chiral molecules like L-lactic acid ethyl ester. This has been demonstrated in the synthesis of the related (5S)-5-methyltetrahydrofuran-2-one researchgate.net. A similar chiral pool strategy for this compound would involve using the inherent chirality of the starting material to direct the formation of the stereocenters in the final product through a series of chemical transformations.

Ring-Closing Metathesis Strategies in Tetrahydrofuran Annulation

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of various carbocyclic and heterocyclic rings, including the tetrahydrofuran core. caltech.edudrughunter.com This reaction, typically catalyzed by ruthenium carbene complexes like Grubbs' catalysts, facilitates the formation of a cyclic alkene from an acyclic diene precursor through the intramolecular redistribution of carbon-carbon double bonds. caltech.edunih.gov

The strategic application of RCM to synthesize a this compound scaffold would involve the design of a specific acyclic diene. The precursor would need to contain two terminal olefinic groups, a hydroxyl group destined to be at the 3-position, and a methyl group at the carbon that will become the 5-position of the resulting ring. The reaction proceeds through a metallacyclobutane intermediate, with the driving force often being the release of a small volatile alkene, such as ethene. caltech.edu

While the direct synthesis of this compound via RCM is not extensively documented in isolation, the synthesis of structurally related unsaturated tetrahydrofurans and other oxygen-containing heterocycles demonstrates the feasibility of this approach. For instance, RCM has been successfully employed to create unsaturated γ- and δ-lactones from acrylates of allylic and homoallylic alcohols. nih.gov Furthermore, catalyst-directing effects, such as those from an allylic hydroxy group, can influence the selectivity of the ring closure, which is a key consideration in designing a stereoselective synthesis. Subsequent reduction of the double bond within the newly formed ring would yield the saturated tetrahydrofuran skeleton.

Table 1: Key Features of RCM in Heterocycle Synthesis

| Feature | Description | Catalyst Examples |

| Precursor | Acyclic diene with appropriate functional groups. | Grubbs' Catalysts (1st, 2nd, 3rd Gen) |

| Mechanism | Involves a metallacyclobutane intermediate. | Hoveyda-Grubbs Catalysts |

| Driving Force | Formation of a stable cyclic alkene and release of a volatile byproduct (e.g., ethene). | Schrock Catalysts |

| Key Advantage | High functional group tolerance and operational simplicity. nih.gov | Zhan Catalysts |

Cyclization Reactions from Acyclic Precursors to form the Tetrahydrofuran Core

The formation of the tetrahydrofuran ring from open-chain precursors is a classical and widely utilized strategy. These methods generally involve an intramolecular reaction where a nucleophilic hydroxyl group attacks an electrophilic carbon center to forge the crucial C-O bond.

Intramolecular SN2 Reactions: A common approach involves the intramolecular Williamson ether synthesis, where a hydroxyl group displaces a leaving group (such as a halide or sulfonate) on the same molecule. nih.gov For the synthesis of this compound, this would typically start from a 1,4-diol derivative where one hydroxyl is protected and the other is converted into a good leaving group.

Acid-Catalyzed Cyclization: γ-Hydroxyalkenes can undergo cyclization in the presence of Brønsted or Lewis acids. nih.gov The reaction proceeds through the activation of the alcohol, which then allows for an intramolecular attack by the alkene, forming a cyclic oxonium ion that is subsequently quenched.

Oxidative Cyclization: Palladium-catalyzed oxidative cyclization of γ-hydroxyalkenes provides another route to the tetrahydrofuran core. nih.gov These reactions often use an oxidant like molecular oxygen to facilitate the C-O bond formation, generating the heterocyclic ring with high diastereoselectivity in many cases.

Iodocyclization: An iodocyclization process can be used, which involves the reaction of an O-protected lactic aldehyde with allyltrimethylsilane, catalyzed by SnCl4, followed by the cyclization step. This strategy has been employed in the synthesis of muscarine isomers, which share a substituted tetrahydrofuran core. nih.gov

A notable synthesis of (S)-3-hydroxytetrahydrofuran starts from the readily available L-malic acid. google.comgoogle.com The process involves:

Esterification of both carboxylic acids in L-malic acid.

Reduction of the resulting diester using a reducing agent like sodium borohydride to form (S)-1,2,4-butanetriol. google.comgoogle.com

Acid-catalyzed cyclization of the triol at high temperatures, where the primary hydroxyl group at C4 attacks C1 to form the tetrahydrofuran ring. google.com

Table 2: Comparison of Cyclization Strategies

| Method | Precursor Type | Reagents/Catalysts | Key Features |

| Intramolecular SN2 | Haloalcohol or Sulfonate Ester | Base (e.g., NaH) | Classical, reliable method. |

| Acid-Catalyzed Cyclization | γ-Hydroxyalkene | Brønsted or Lewis Acids (e.g., CSA, SnCl₄) | Good for controlling stereochemistry. |

| Oxidative Cyclization | γ-Hydroxyalkene | Pd(TFA)₂/Pyridine (B92270), O₂ | Forms C-O and C-C bonds in some variants. |

| Iodocyclization | Allylic Alcohol | I₂, Base | Incorporates an iodine atom for further functionalization. |

| Dehydrocyclization | 1,2,4-Butanetriol | Acid Catalyst (e.g., PTSA) | Utilizes chiral pool starting materials like malic acid. google.comwikipedia.org |

Multicomponent and Cascade Reactions for this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. caltech.edu Similarly, cascade (or domino) reactions involve sequential transformations where the product of one step becomes the substrate for the next, all occurring in one pot without isolating intermediates.

The synthesis of highly substituted tetrahydrofurans can be achieved through such elegant processes. For example, a Lewis base-catalyzed domino reaction has been developed to furnish 2,3,5-substituted tetrahydrofuran derivatives from allenoates and butanoates. rsc.org Another approach involves a multicomponent reaction of a 1,4-disilane (derived from a 1,3-diene) and aldehydes, which proceeds through a metathesis step followed by intramolecular cyclization to yield tri- or tetrasubstituted tetrahydrofurans with good stereocontrol. core.ac.uk

While a specific MCR for this compound is not prominently featured, the principles can be applied. A hypothetical MCR could involve the reaction of an aldehyde, an allylic nucleophile, and a third component that introduces the required hydroxyl functionality in a convergent manner. Annulation reactions, such as the [3+2] annulation between allylsilanes and aldehydes, are powerful methods for tetrahydrofuran synthesis and can be considered a form of multicomponent synthesis. nih.gov

Derivatization and Analogue Synthesis of this compound

Synthesis of Substituted this compound Analogues

The this compound scaffold serves as a valuable starting point for the synthesis of more complex analogues, particularly for applications in medicinal chemistry. An important example is the synthesis of (2R, 3S, 5R)-2-(methoxymethyl)-5-methyltetrahydrofuran-3-ol, a key component (P2 ligand) for a series of potent HIV-1 protease inhibitors.

The synthesis of this analogue demonstrates a stereoselective approach:

An enzymatic resolution step is used to obtain the desired enantiomerically pure starting material.

A C2 allyl chain is introduced, followed by olefin isomerization.

Cleavage of the resulting olefin yields an aldehyde.

Further synthetic steps lead to the introduction of the methoxymethyl side chain at the C2 position.

Finally, removal of a silyl protecting group furnishes the target 2-(methoxymethyl)-5-methyltetrahydrofuran-3-ol analogue.

This multi-step synthesis highlights how the core scaffold can be elaborated to incorporate specific side chains designed to interact with biological targets.

Preparation of Isomeric Forms (e.g., Isomuscarine Stereoisomers)

The precise three-dimensional arrangement of substituents on the tetrahydrofuran ring is critical for biological activity. Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. masterorganicchemistry.com A molecule with 'n' chiral centers can have up to 2n stereoisomers. masterorganicchemistry.com These can be categorized as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). masterorganicchemistry.com

The synthesis of all eight stereoisomers of muscarine, a natural product containing a substituted tetrahydrofuran-3-ol core, exemplifies the importance of stereocontrol. A successful strategy starts from the two enantiomers of lactic esters, ensuring high enantiomeric purity (>98% ee) in the final products. nih.gov The key steps involve a tin(IV) chloride-catalyzed addition of an allyl silane to a protected lactic aldehyde, followed by an iodocyclization reaction to form the tetrahydrofuran ring. nih.gov This approach allows for the systematic preparation of each possible stereoisomer, which is essential for detailed structure-activity relationship (SAR) studies. Pharmacological evaluation of these isomers revealed that only the natural (+)-muscarine was highly active, demonstrating the profound impact of stereochemistry on biological function. nih.gov

Introduction of Diverse Functional Groups onto the this compound Scaffold

The functionalization of the this compound scaffold allows for the creation of a library of analogues for various applications. The existing hydroxyl group at the C-3 position is a key handle for derivatization.

Reactions at the C-3 Hydroxyl Group:

Esterification/Acylation: The hydroxyl group can be readily converted into esters using acyl chlorides or carboxylic acids, introducing a wide range of functional groups.

Etherification: Formation of ethers via reactions like the Williamson ether synthesis can attach alkyl or aryl moieties.

Oxidation: Oxidation of the secondary alcohol to a ketone (5-methyltetrahydrofuran-3-one) provides a new electrophilic center for further reactions, such as nucleophilic additions, to introduce substituents at the C-3 position with potentially new stereochemistry.

Functionalization at Other Positions: While the hydroxyl group is the most reactive site, other positions on the ring can be functionalized. For example, C-H activation methodologies, though challenging, represent a modern approach to directly introduce substituents at otherwise unreactive C-H bonds. More classical approaches involve creating a leaving group at another position on the ring during the initial synthesis, which can then be displaced by various nucleophiles to introduce diversity.

Chemical Reactivity and Mechanistic Studies of 5 Methyltetrahydrofuran 3 Ol

Transformations Involving the Hydroxyl Functionality of 5-Methyltetrahydrofuran-3-ol

The secondary hydroxyl group at the C3 position is a primary site for chemical transformations, undergoing reactions typical of secondary alcohols. These include esterification, etherification, and conversion to a leaving group for substitution reactions.

Esterification: this compound can be readily converted to its corresponding esters through reaction with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., acid catalysis or activation with coupling agents). For instance, reaction with acetic anhydride (B1165640) would yield 5-methyltetrahydrofuran-3-yl acetate. These reactions proceed via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent.

Etherification: The formation of ethers from the hydroxyl group can be achieved via methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. This would produce 3-alkoxy-5-methyltetrahydrofuran derivatives.

Conversion to Leaving Groups: For nucleophilic substitution reactions, the hydroxyl group, being a poor leaving group, must first be converted into a better one. This is commonly achieved by reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) to form sulfonate esters (tosylates, mesylates). These sulfonates are excellent leaving groups and can be displaced by a wide range of nucleophiles.

Ring-Opening and Rearrangement Reactions of the Tetrahydrofuran (B95107) Core

The tetrahydrofuran ring, while generally stable, can undergo cleavage under specific, typically acidic, conditions. The presence of the hydroxyl and methyl substituents can influence the regioselectivity of this ring-opening.

Under strong acid catalysis, the ether oxygen can be protonated, activating the ring toward nucleophilic attack. This can lead to a variety of ring-opened products, depending on the nucleophile present. For example, treatment with hydrogen halides (HX) could lead to the formation of a halohydrin. Theoretical and experimental studies on the parent THF ring show that Lewis acids and frustrated Lewis pairs (FLPs) can also effectively mediate ring-opening. nih.govresearchgate.net An intramolecular FLP, for instance, can interact with the THF oxygen, weakening a C–O bond and facilitating cleavage. nih.govresearchgate.net

Sigmatropic rearrangements, such as the nih.govnih.gov-sigmatropic rearrangement, are another class of reactions that substituted cyclic alcohols can undergo, although this typically requires the presence of an adjacent vinyl group, which is absent in this compound itself. However, derivatives of this compound could potentially be designed to undergo such transformations. Studies on similar structures, like allylic alcohols with bulky substituents, have explored such rearrangements, indicating that steric and electronic factors of the substituents play a crucial role in the feasibility and outcome of these reactions. rsc.org

Electrophilic and Nucleophilic Substitutions on the this compound Ring

Direct electrophilic or nucleophilic substitution on the saturated carbon atoms of the tetrahydrofuran ring is challenging due to the low reactivity of C-H bonds and the lack of inherent leaving groups.

Electrophilic Substitution: The C-H bonds on the saturated THF ring are not susceptible to attack by electrophiles under normal conditions. Such reactions typically require harsh conditions or specialized catalytic systems for C-H activation, which are not standard transformations for this class of compounds.

Nucleophilic Substitution: Direct nucleophilic substitution on a ring carbon is not feasible. However, as mentioned in section 3.1, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate). Subsequent reaction with a nucleophile would proceed via an SN2 mechanism, resulting in the substitution of the tosylate group and inversion of stereochemistry at the C3 position. nih.gov The stereocenters at C3 and C5 would influence the transition state energy and potentially the reaction rate, but the fundamental mechanism remains a substitution at the C3 position rather than elsewhere on the ring.

Oxidative and Reductive Transformations of the Chemical Compound

The secondary alcohol functionality is the primary site for oxidative and reductive processes.

Oxidative Transformations: The secondary alcohol at C3 can be readily oxidized to the corresponding ketone, 5-methyltetrahydrofuran-3-one. A wide variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction scale, selectivity, and tolerance of other functional groups. libretexts.orgchemistryviews.org Milder reagents are often preferred to avoid potential side reactions or over-oxidation. The oxidation removes the stereocenter at the C3 position.

| Oxidizing Agent/System | Common Name/Acronym | Typical Conditions | Notes |

|---|---|---|---|

| Chromium trioxide in aqueous sulfuric acid | Jones Reagent | Acetone, 0°C to RT | Strong oxidant; not suitable for acid-sensitive substrates. libretexts.orgchemistryviews.org |

| Pyridinium chlorochromate | PCC | Dichloromethane (B109758) (DCM) | Milder than Jones reagent; stops at the ketone stage. libretexts.orgchemistryviews.org |

| Pyridinium dichromate | PDC | DCM or Dimethylformamide (DMF) | Similar to PCC, versatile solvent choice. chemistryviews.org |

| Dimethyl sulfoxide (B87167) / Oxalyl chloride | Swern Oxidation | DCM, -78°C, followed by triethylamine | Mild, metal-free conditions; requires low temperatures. chemistryviews.org |

| Dess-Martin Periodinane | DMP | DCM, RT | Mild, metal-free, and convenient; produces stoichiometric iodine-containing byproducts. chemistryviews.org |

Reductive Transformations: The hydroxyl group itself is in a reduced state and cannot be further reduced without cleaving the C-O bond (hydrogenolysis). Hydrogenolysis of the C3-OH bond would be a challenging transformation requiring specific catalytic conditions, likely leading to the formation of 2-methyltetrahydrofuran (B130290). The tetrahydrofuran ether linkage can undergo reductive cleavage under harsh conditions with strong reducing agents or catalytic hydrogenolysis, but this is generally a more difficult process than transformations involving the hydroxyl group.

Functionalization of the Alkyl Side Chain of this compound

Direct functionalization of the methyl group at the C5 position involves the activation of strong, non-activated C(sp³)–H bonds. This is a significant challenge in organic synthesis. While methods for C–H activation have advanced, they often require specific directing groups or transition metal catalysts. rsc.org

Research into the C-H functionalization of the parent tetrahydrofuran molecule has shown a strong preference for activation at the α-positions (C2 and C5) relative to the ether oxygen, due to the stabilizing effect of the oxygen on adjacent radicals or organometallic intermediates. rsc.orgresearchgate.net In this compound, the C5 position is already substituted with the methyl group. Therefore, C-H activation would likely be directed to the C2 position or, with less facility, the C-H bond at the C5 position. Functionalizing the methyl group itself would be the most difficult, as primary C-H bonds are generally the least reactive. Such a transformation would likely require radical-based processes (e.g., radical halogenation) or advanced transition-metal-catalyzed C-H activation methodologies.

Studies on Reaction Selectivity and Diastereoselectivity

The presence of two stereocenters (at C3 and C5) makes this compound a chiral molecule, and its reactions are often influenced by stereoelectronic effects, leading to predictable selectivity. The development of stereoselective syntheses for substituted tetrahydrofurans is a major area of research due to their prevalence in natural products. nih.govcombichemistry.comuni-saarland.deacs.org

Regioselectivity: In acid-catalyzed ring-opening reactions, the initial protonation occurs at the ether oxygen. The subsequent nucleophilic attack can, in principle, occur at either C2 or C5. The substitution pattern (the methyl group at C5) and electronic effects would influence which C-O bond is more readily cleaved.

Diastereoselectivity: The existing stereochemistry exerts significant control over the formation of new stereocenters. For example:

Reduction of 5-methyltetrahydrofuran-3-one: If the ketone is reduced back to the alcohol, the hydride can attack from one of two faces. The existing methyl group at C5 will sterically hinder one face more than the other, leading to a diastereomeric mixture of cis- and trans-5-Methyltetrahydrofuran-3-ol, with one diastereomer typically favored. The choice of reducing agent can significantly influence the diastereomeric ratio.

Reactions at the Hydroxyl Group: Reactions that proceed directly at the hydroxyl oxygen, such as esterification or etherification, typically occur with retention of configuration at the C3 stereocenter.

Nucleophilic Substitution: An SN2 reaction at C3 (after converting the alcohol to a good leaving group) will proceed with inversion of configuration at that center, predictably leading to the opposite diastereomer relative to the starting material.

The stereocontrolled synthesis of substituted tetrahydrofurans often relies on intramolecular cyclization reactions where the stereocenters are set in the acyclic precursor, allowing for a high degree of control over the final product's relative stereochemistry. nih.govdatapdf.com

Advanced Spectroscopic and Analytical Characterization of 5 Methyltetrahydrofuran 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of 5-Methyltetrahydrofuran-3-ol and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR spectra provide fundamental information about the molecular skeleton.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing how the protons are connected.

The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (e.g., C-O, C-C) and its local electronic environment.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) (Expected) | ¹³C Chemical Shift (δ, ppm) (Expected) |

|---|---|---|

| CH₃-5 | ~1.2 | ~21 |

| CH₂-2 | ~3.5 - 4.0 | ~75 |

| CH(OH)-3 | ~4.0 - 4.5 | ~70-75 |

| CH₂-4 | ~1.8 - 2.2 | ~35-40 |

| CH-5 | ~3.8 - 4.2 | ~78 |

Note: Expected values are based on typical ranges for similar structural motifs in related tetrahydrofuran (B95107) derivatives.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. sdsu.edu

Correlation SpectroscopY (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton connectivity through the entire spin system of the molecule, confirming the sequence of CH-CH₂-CH(OH)-CH₂ within the ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is invaluable for assigning carbon resonances based on their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically two or three). sdsu.edu These long-range correlations are crucial for piecing together different fragments of the molecule and confirming the placement of functional groups, such as the position of the methyl group at C5 and the hydroxyl group at C3.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₅H₁₀O₂. HRMS can distinguish this formula from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass |

|---|

An experimental HRMS measurement matching this calculated mass would provide strong evidence for the assigned molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound is characterized by absorptions corresponding to its hydroxyl and cyclic ether groups. The spectrum of the related compound 3-hydroxytetrahydrofuran (B147095) shows a strong, broad absorption for the O-H stretch and distinct C-O stretching bands. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3600 - 3200 (Broad) |

| Alkane (C-H) | Stretching | 3000 - 2850 |

The presence of a broad band in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, while the strong absorption in the 1150-1085 cm⁻¹ region confirms the presence of the tetrahydrofuran ring's ether linkage. udayton.edu

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination (e.g., Optical Rotation, Circular Dichroism)

Due to the presence of two stereocenters (at C3 and C5), this compound is a chiral molecule and can exist as different stereoisomers. Chiroptical methods are employed to analyze these stereoisomers.

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation ([α]) is a characteristic physical property of an enantiomer. Measuring the optical rotation of a sample allows for the determination of its enantiomeric purity or enantiomeric excess (ee). A racemic mixture (equal amounts of both enantiomers) will have an optical rotation of zero.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides information about the three-dimensional structure of a chiral molecule. While direct determination of the absolute configuration can be complex, it is often achieved by comparing the experimental CD spectrum to spectra predicted by computational calculations or by analyzing the CD spectra of derivatives with known chromophores.

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer for identification. This technique is highly effective for assessing purity and separating diastereomers of this compound, as diastereomers have different physical properties and often exhibit different retention times. rsc.orgmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. It is a versatile tool for purity assessment. To separate the enantiomers of this compound, a specialized chiral stationary phase is required. Chiral HPLC is a powerful method for determining the enantiomeric ratio and isolating pure enantiomers.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies of 5 Methyltetrahydrofuran 3 Ol

Quantum Chemical Calculations for Structural and Electronic Properties of 5-Methyltetrahydrofuran-3-ol (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's optimized geometry and electronic structure. DFT, particularly with hybrid functionals like B3LYP, combined with basis sets such as 6-311+G(d,p), offers a balance of computational cost and accuracy for predicting molecular properties. nih.govresearchgate.net

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For the tetrahydrofuran (B95107) ring, computations can elucidate the subtle geometric changes induced by the methyl and hydroxyl substituents. The electronic properties derived from these calculations, such as the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are crucial for predicting the molecule's polarity, reactivity sites, and kinetic stability. researchgate.netnih.gov The MEP map, for instance, visually identifies regions of electron density, highlighting the lone pairs on the oxygen atoms as sites for electrophilic attack.

Table 1: Representative Calculated Structural Parameters for a Substituted Tetrahydrofuran Ring Note: These are typical values for a tetrahydrofuran ring calculated at the B3LYP/6-31G(d,p) level and serve as an illustration for this compound.

| Parameter | Typical Calculated Value |

|---|---|

| C-O Bond Length | 1.43 Å |

| C-C Bond Length | 1.54 Å |

| C-O-C Bond Angle | 106.5° |

| O-C-C Bond Angle | 104.0° |

| C-C-C Bond Angle | 102.0° |

Conformational Analysis and Energy Landscapes of the Tetrahydrofuran Ring

The five-membered tetrahydrofuran ring is not planar; it adopts puckered conformations to alleviate torsional strain. rsc.org The two primary puckered forms are the "envelope" (E), where one atom is out of the plane of the other four, and the "twist" (T), where two adjacent atoms are displaced on opposite sides of a plane containing the other three. rsc.org These conformations can interconvert through a low-energy process known as pseudorotation. researchgate.netdntb.gov.ua

Computational methods are essential for exploring the potential energy surface (PES) of the this compound ring. By systematically varying the ring's dihedral angles, a detailed energy landscape can be mapped. The puckering of the ring is often described by the Cremer-Pople coordinates (puckering amplitude q and phase angle Φ). rsc.org Calculations can identify the global minimum energy conformation as well as local minima and the transition states that connect them. For this compound, the substituents play a key role. The methyl and hydroxyl groups will preferentially occupy pseudo-equatorial positions to minimize steric hindrance, a principle that dictates the most stable conformers. rsc.org The energy difference between conformers with axial versus equatorial substituents can be quantified, providing insight into the conformational equilibrium.

Table 2: Hypothetical Relative Energies of this compound Conformers Illustrative DFT-calculated relative energies for different substituent positions.

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 5-Me (eq), 3-OH (eq) | 0.00 | Global Minimum (most stable) |

| 5-Me (eq), 3-OH (ax) | +1.2 | Higher energy due to axial OH |

| 5-Me (ax), 3-OH (eq) | +1.8 | Higher energy due to axial Me |

| 5-Me (ax), 3-OH (ax) | +3.5 | Highest energy (least stable) |

Computational Modeling of Reaction Mechanisms and Transition States in this compound Synthesis and Transformations

Understanding how this compound is formed and how it reacts is greatly aided by computational modeling. A common synthetic route to substituted tetrahydrofurans is the intramolecular cyclization of unsaturated alcohols, often proceeding through a radical mechanism. nih.govwikipedia.org For instance, the 5-exo-trig cyclization of a corresponding hexen-ol radical is a favored pathway to form the five-membered ring. wikipedia.orgmdpi.com

Computational chemistry allows for the detailed study of these reaction pathways. By locating the transition state (TS) structures on the potential energy surface, the activation energy (energy barrier) for the reaction can be calculated. e3s-conferences.org This information is critical for predicting reaction rates and understanding stereoselectivity. For the synthesis of this compound, DFT calculations can be used to compare the energy barriers for pathways leading to different diastereomers (e.g., cis vs. trans products). The transition state geometry that minimizes steric interactions, often rationalized by models like the Beckwith transition state model, typically corresponds to the major product observed experimentally. nih.gov

Table 3: Example Calculated Activation Energies for a Radical Cyclization Synthesis Illustrative values for competing transition states in the formation of a substituted THF.

| Reaction Pathway | Transition State Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 5-exo-trig (forms trans product) | Chair-like, pseudo-equatorial substituent | 7.5 |

| 5-exo-trig (forms cis product) | Chair-like, pseudo-axial substituent | 9.2 |

| 6-endo-trig (forms tetrahydropyran) | - | 11.0 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of synthesized molecules. The vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated using DFT. ijrpc.comresearchgate.net These calculations provide a set of normal modes, each with a corresponding frequency and intensity, which can be compared directly with an experimental spectrum. Often, calculated frequencies are systematically higher than experimental ones, and a scaling factor is applied to improve the correlation. ijrpc.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govrsc.org The process involves first finding the minimum energy conformation of the molecule, then calculating the magnetic shielding tensors for each nucleus. These are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing predicted shifts with experimental data is a robust method for structural verification and stereochemical assignment. nih.govnih.gov

Table 4: Illustrative Comparison of Experimental and Predicted ¹H NMR Chemical Shifts Typical values for a substituted THF ring, demonstrating the accuracy of scaled DFT-GIAO calculations.

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Scaled Calculated Shift (ppm) |

|---|---|---|---|

| H3 (on carbon with OH) | 4.15 | 4.40 | 4.18 |

| H5 (on carbon with Me) | 3.95 | 4.18 | 3.97 |

| H2/H4 (ring methylenes) | 1.80 - 2.10 | 1.95 - 2.25 | 1.85 - 2.14 |

| CH₃ | 1.20 | 1.32 | 1.21 |

Molecular Interactions and Solvent Effects on this compound Reactivity

The chemical behavior of this compound is significantly influenced by its interactions with its environment, particularly with solvent molecules. Computational models can simulate these effects in two primary ways: implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. rsc.org This approach is efficient for calculating how the polarity of a solvent stabilizes or destabilizes reactants, products, and transition states, thereby affecting reaction rates and equilibria. rsc.org For reactions involving charged or highly polar species, solvent stabilization can dramatically lower activation energies.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but is crucial for studying specific molecular interactions like hydrogen bonding. researchgate.net For this compound, the hydroxyl group can act as a hydrogen bond donor, and both the hydroxyl and ether oxygens can act as hydrogen bond acceptors. Explicitly modeling interactions with protic solvents like water or alcohols can reveal the structure of the solvation shell and its role in mediating reactivity. researchgate.net

Table 5: Example of Calculated Solvent Effects on a Reaction Barrier Illustrative data showing the change in activation energy for a model reaction in different environments.

| Environment | Computational Model | Relative Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | DFT | 0.0 (Reference) |

| Toluene (Non-polar) | DFT + PCM (ε=2.4) | -0.8 |

| Acetonitrile (Polar Aprotic) | DFT + PCM (ε=37.5) | -3.5 |

| Water (Polar Protic) | DFT + PCM (ε=78.4) | -5.2 |

Applications and Emerging Research Frontiers in Chemical Science

5-Methyltetrahydrofuran-3-ol as a Versatile Chiral Building Block in Complex Molecule Synthesis

The tetrahydrofuran (B95107) (THF) moiety is a ubiquitous structural motif found in a vast array of biologically active natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a wide range of biological activities such as antitumor, antimalarial, and antimicrobial properties. scilit.comnih.gov The stereoselective synthesis of substituted tetrahydrofurans is, therefore, a critical endeavor in organic chemistry. nih.gov Chiral molecules like this compound, with their defined stereochemistry, serve as valuable starting points or intermediates in the synthesis of complex, biologically active molecules.

While the direct application of this compound as a starting material in the total synthesis of complex natural products is not extensively documented in readily available literature, its potential as a chiral building block can be inferred from the general strategies employed for the synthesis of substituted tetrahydrofurans. The functional groups present in this compound—a secondary alcohol and a methyl-substituted THF ring—offer multiple points for chemical modification. The hydroxyl group can be readily converted into a good leaving group, an ester, or an ether, or it can be oxidized to a ketone, allowing for a variety of subsequent chemical transformations. The stereocenter at the hydroxyl-bearing carbon provides a handle for controlling the stereochemistry of the final product.

The table below illustrates the types of transformations that could be applied to this compound to generate diverse intermediates for complex molecule synthesis.

| Transformation | Reagent/Condition | Potential Product | Application in Synthesis |

| Oxidation | PCC, Swern, Dess-Martin | 5-Methyltetrahydrofuran-3-one | Precursor for nucleophilic additions to form tertiary alcohols |

| Etherification | NaH, R-X | 3-Alkoxy-5-methyltetrahydrofuran | Protection of the hydroxyl group or introduction of a new functional group |

| Esterification | Acyl chloride, Pyridine (B92270) | 5-Methyltetrahydrofuran-3-yl acetate | Protection or conversion to other functional groups |

| Nucleophilic Substitution | 1. TsCl, Pyridine 2. Nu- | 3-Substituted-5-methyltetrahydrofuran | Introduction of a wide range of nucleophiles with inversion of stereochemistry |

These potential transformations highlight the versatility of this compound as a chiral building block, even though specific examples of its use in the total synthesis of complex molecules are not yet widely reported.

Exploration of this compound and its Analogues in Catalysis (e.g., as Ligands or Chiral Solvents)

The application of chiral molecules in asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. Chiral tetrahydrofuran derivatives have been explored as ligands for metal-catalyzed reactions and as chiral solvents. Given its chiral nature, this compound and its derivatives represent a class of compounds with potential applications in catalysis.

Chiral ligands play a crucial role in asymmetric catalysis by creating a chiral environment around a metal center, which in turn directs the stereochemical outcome of a reaction. The tetrahydrofuran scaffold is a common feature in many successful chiral ligands. The oxygen atom in the THF ring can act as a Lewis basic site to coordinate with metal centers. By functionalizing the this compound backbone, it is possible to design novel chiral ligands. For example, the hydroxyl group could be replaced by a phosphine, amine, or other coordinating group, leading to the formation of bidentate or tridentate ligands. The stereocenters on the THF ring would be expected to influence the conformation of the resulting metal complex and, consequently, the enantioselectivity of the catalyzed reaction.

The development of efficient nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has been reported to construct versatile functionalized chiral tetrahydrofuran rings. rsc.org This highlights the importance of chiral ligands in the synthesis of chiral tetrahydrofurans, and conversely, the potential for chiral tetrahydrofurans to serve as backbones for new ligands.

Chiral solvents can also induce enantioselectivity in chemical reactions, although the effects are often more subtle than with chiral ligands. A chiral solvent can create a diastereomeric solvation shell around a reactant or transition state, leading to a difference in energy and favoring the formation of one enantiomer over the other. While the use of this compound itself as a chiral solvent has not been extensively studied, its structural features suggest it could be a candidate for such applications. Its polarity, hydrogen bonding capability, and chirality could all contribute to its effectiveness as a chiral medium.

The table below summarizes the potential roles of this compound and its analogues in catalysis.

| Application | Role of this compound derivative | Potential Reaction Type |

| Chiral Ligand | Coordination to a metal center to create a chiral environment | Asymmetric hydrogenation, hydrosilylation, cross-coupling |

| Chiral Solvent | Creation of a chiral solvation shell around reactants | Asymmetric Diels-Alder, aldol (B89426) reactions |

| Organocatalyst | The hydroxyl group could act as a hydrogen bond donor in chiral catalysis | Asymmetric Michael additions, Friedel-Crafts reactions |

Further research is needed to synthesize and evaluate derivatives of this compound in these catalytic applications to fully explore their potential.

Development of Sustainable Processes Utilizing Bio-Derived Precursors for Tetrahydrofuran Derivatives

The transition towards a bio-based economy has spurred significant research into the production of chemicals from renewable resources, such as lignocellulosic biomass. mdpi.commdpi.comencyclopedia.pub Tetrahydrofuran and its derivatives are key targets in this endeavor, with significant progress being made in their synthesis from bio-derived precursors. rsc.org this compound, as a substituted tetrahydrofuran, falls within this class of compounds that could potentially be produced through sustainable routes.

Lignocellulosic biomass, which is abundant and non-edible, is composed of cellulose, hemicellulose, and lignin. mdpi.com Through various chemical and biological conversion processes, these biopolymers can be broken down into platform molecules that serve as starting materials for a wide range of chemicals. Furan (B31954) derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform molecules that can be obtained from the dehydration of C5 and C6 sugars, respectively, which are derived from the hydrolysis of hemicellulose and cellulose. acs.org

These furanic platform molecules can be further converted into a variety of tetrahydrofuran derivatives. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a well-known green solvent, can be produced from furfural or levulinic acid, both of which are derivable from biomass. researchgate.netresearchgate.net The synthesis of 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), a diol with applications in the polymer industry, can be achieved through the catalytic hydrogenation of HMF. nih.gov

The synthesis of this compound from bio-derived precursors is a plausible, though not yet fully established, process. A potential route could involve the selective hydrogenation and hydroxylation of furan-based platform molecules. For instance, a substituted furan derived from biomass could be a starting point. The development of chemo- and biocatalytic methods would be crucial for achieving the desired transformations with high selectivity and efficiency. Biocatalysis, using enzymes or whole-cell systems, offers the advantage of high stereoselectivity, which would be essential for producing enantiomerically pure this compound. acs.orgacs.org

The following table outlines potential bio-derived precursors and the key transformations required to synthesize tetrahydrofuran derivatives.

| Bio-Derived Precursor | Key Transformations | Target Tetrahydrofuran Derivative |

| Furfural (from C5 sugars) | Hydrogenation, Hydrogenolysis | 2-Methyltetrahydrofuran (2-MeTHF) |

| 5-Hydroxymethylfurfural (HMF) (from C6 sugars) | Hydrogenation | 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF) |

| Levulinic Acid (from C6 sugars) | Hydrogenation, Cyclization | γ-Valerolactone (GVL), 2-Methyltetrahydrofuran (2-MeTHF) |

| Substituted Furans | Selective Hydrogenation, Hydroxylation | Substituted Tetrahydrofurans (e.g., this compound) |

The development of sustainable processes for the production of this compound and other tetrahydrofuran derivatives from biomass is a key research area that aligns with the principles of green chemistry and the circular economy.

Investigation of this compound as a Solvent in Green Chemistry Context (drawing from related MeTHF research)

The principles of green chemistry advocate for the use of safer and more environmentally benign solvents in chemical processes. sigmaaldrich.com In recent years, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a promising green solvent alternative to traditional ethereal solvents like tetrahydrofuran (THF) and dichloromethane (B109758) (DCM). chempoint.comscientificlabs.co.uk Given the structural similarity, this compound could also possess favorable properties as a green solvent, although its application in this context is yet to be thoroughly investigated.

2-MeTHF is derived from renewable resources such as furfural and levulinic acid, which can be obtained from biomass. researchgate.net It exhibits several advantages over THF, including a higher boiling point (80 °C vs. 66 °C for THF), which reduces solvent losses due to evaporation, and lower water solubility, which simplifies aqueous workups and solvent recycling. chempoint.com Furthermore, 2-MeTHF is more stable in both acidic and basic conditions and is less prone to peroxide formation. sigmaaldrich.comnih.gov From an environmental perspective, life cycle analyses have shown that the use of bio-based 2-MeTHF can significantly reduce greenhouse gas emissions compared to petrochemically derived THF. researchgate.netresearchgate.net

Based on its structure, this compound would be expected to have a higher boiling point than 2-MeTHF due to the presence of the hydroxyl group, which allows for hydrogen bonding. This would further reduce its volatility and potential for atmospheric emissions. The hydroxyl group would also increase its polarity and water solubility compared to 2-MeTHF. While high water solubility can complicate extractions, it can be advantageous in certain applications, such as in biphasic catalysis or as a solvent for polar reactants.

The biodegradability of this compound is another important consideration. THF is considered to be inherently biodegradable and has a low potential for bioaccumulation. bohrium.comfrontiersin.org It is likely that this compound would exhibit similar or even enhanced biodegradability due to the presence of the hydroxyl group, which can be a site for enzymatic oxidation.

The table below provides a comparative overview of the expected properties of this compound as a green solvent, drawing parallels with the known properties of THF and 2-MeTHF.

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | This compound (Predicted) | Green Chemistry Implication |

| Source | Petrochemical | Bio-based | Potentially Bio-based | Use of renewable feedstocks |

| Boiling Point | 66 °C | 80 °C | > 80 °C | Reduced volatility and emissions |

| Water Solubility | Miscible | 4.1 g/100 mL | Higher than 2-MeTHF | Potential for unique solvent properties, but may complicate workup |

| Peroxide Formation | Prone | Less prone | Likely less prone than THF | Improved safety |

| Biodegradability | Inherently biodegradable | Expected to be biodegradable | Likely biodegradable | Reduced environmental persistence |

Further research is required to experimentally determine the physicochemical properties of this compound and to evaluate its performance as a solvent in a variety of chemical reactions to validate its potential as a green solvent.

Future Research Opportunities and Methodological Challenges in the Chemistry of this compound

The chemistry of this compound presents a number of exciting research opportunities, alongside several methodological challenges that need to be addressed to unlock its full potential. The preceding sections have highlighted its prospective applications as a chiral building block, in catalysis, and as a green solvent. However, significant research is still required to move from potential to practical application.

Future Research Opportunities:

Stereoselective Synthesis: A primary research focus should be the development of efficient and highly stereoselective synthetic routes to both enantiomers of this compound. This would involve exploring both chemical and biocatalytic methods. Access to enantiomerically pure forms of this compound is a prerequisite for its application as a chiral building block and in asymmetric catalysis.

Application in Total Synthesis: Once enantiopure this compound is readily available, its application as a chiral building block in the total synthesis of complex natural products containing the substituted tetrahydrofuran motif should be explored. This would provide a practical demonstration of its utility and could lead to more efficient synthetic routes to valuable molecules.

Development of Novel Catalysts: A systematic investigation into the derivatization of this compound to create a library of novel chiral ligands for asymmetric catalysis is a promising area of research. The performance of these ligands in a variety of catalytic transformations would need to be evaluated.

Green Solvent Applications: A comprehensive study of the physicochemical properties of this compound is needed to assess its potential as a green solvent. This would include measurements of its boiling point, water solubility, polarity, and stability. Its performance as a solvent in a range of chemical reactions should also be benchmarked against conventional solvents.

Sustainable Production from Biomass: The development of economically viable and sustainable processes for the production of this compound from renewable biomass feedstocks is a long-term goal. This would involve research into novel catalytic and biocatalytic pathways for the conversion of platform molecules like furfural and HMF. nih.gov

Methodological Challenges:

Control of Stereochemistry: The synthesis of this compound with high diastereoselectivity and enantioselectivity can be challenging. The development of catalysts and reaction conditions that can precisely control the stereochemical outcome of the synthesis is a key hurdle.

Scalability of Synthesis: Many of the current methods for the synthesis of substituted tetrahydrofurans are not readily scalable. Developing processes that are suitable for large-scale production is essential for the industrial application of this compound.

Catalyst Recovery and Reuse: For applications in catalysis, the development of methods for the efficient recovery and reuse of catalysts derived from this compound is crucial for economic and environmental sustainability.

Economic Viability of Bio-based Production: The production of chemicals from biomass can be more expensive than traditional petrochemical routes. Overcoming the economic challenges associated with the sustainable production of this compound will be critical for its widespread adoption.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Methyltetrahydrofuran-3-ol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified safety glasses, face shields, and gloves. Inspect gloves prior to use and follow proper removal techniques to avoid skin contact .

- Engineering Controls : Use fume hoods and ensure proper ventilation. Wash hands thoroughly after handling .

- Waste Disposal : Segregate chemical waste and collaborate with certified waste management services to prevent environmental contamination .

Q. Which analytical techniques are optimal for confirming the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and functional groups, as demonstrated in tetrahydrofuran derivative characterizations .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns for structural confirmation .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Oxidative Cyclization : Utilize catalysts like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in fluorinated solvents (e.g., hexafluoropropan-2-ol) to promote regioselective ring formation .

- Protection-Deprotection Strategies : Protect hydroxyl groups with silyl ethers or trityl moieties during intermediate steps to avoid side reactions .

Advanced Research Questions

Q. How can solvent polarity and reaction temperature influence the stereoselectivity of this compound synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of oxygen atoms, favoring specific stereoisomers. Fluorinated solvents like hexafluoropropan-2-ol can stabilize transition states, improving enantiomeric excess .

- Temperature Control : Lower temperatures (0–5°C) reduce kinetic side reactions, while higher temperatures (50–60°C) may accelerate equilibration toward thermodynamically stable isomers .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- DFT Calculations : Compare density functional theory (DFT)-optimized structures with experimental NMR chemical shifts. Adjust solvent models (e.g., PCM for polar media) to improve alignment .

- Variable-Temperature NMR : Probe dynamic effects (e.g., ring puckering) that may cause signal splitting or broadening, refining computational models .

Q. How do steric and electronic effects of substituents impact the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Steric Effects : Bulky groups (e.g., trityl or methoxymethyl) at the 3-OH position hinder nucleophilic attack, requiring deprotection steps for further functionalization .

- Electronic Effects : Electron-withdrawing substituents (e.g., fluorine) increase the electrophilicity of adjacent carbons, facilitating ring-opening reactions .

Notes

- Contradiction Management : Cross-validate synthetic yields and spectral data using orthogonal techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) .

- Advanced Safety : For fluorinated analogs, conduct toxicity screenings (e.g., Ames test) despite limited hazard data in public SDS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.